molecular formula C16H17N3O3 B2960030 5-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one CAS No. 2034396-09-1

5-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2960030
CAS No.: 2034396-09-1
M. Wt: 299.33
InChI Key: AAJHLZFKJYKUDP-UHFFFAOYSA-N
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Description

5-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridin-4-yloxy group: This step involves the reaction of pyridine with an appropriate halogenated compound to introduce the pyridin-4-yloxy group.

    Piperidine ring formation: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor.

    Coupling reaction: The pyridin-4-yloxy group is coupled with the piperidine ring using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing oxygen-containing groups.

    Substitution: Formation of substituted derivatives with new functional groups introduced into the molecule.

Scientific Research Applications

5-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity and luminescence.

Mechanism of Action

The mechanism of action of 5-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with receptors on cell surfaces, triggering signaling pathways that lead to specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one
  • 5-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-thione
  • 5-(3-(pyridin-4-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-amine

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(3-pyridin-4-yloxypiperidine-1-carbonyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-15-4-3-12(10-18-15)16(21)19-9-1-2-14(11-19)22-13-5-7-17-8-6-13/h3-8,10,14H,1-2,9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJHLZFKJYKUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CNC(=O)C=C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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